molecular formula C24H20N6OS2 B11652630 6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11652630
M. Wt: 472.6 g/mol
InChI Key: YRFGDQCHNYFGNZ-UHFFFAOYSA-N
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Description

6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a benzothiazole moiety linked to a triazine core via a sulfanyl group, and further substituted with ethoxy and diphenylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine typically involves multiple steps:

    Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with ethyl bromoacetate under basic conditions to form 6-ethoxy-1,3-benzothiazole.

    Sulfanylation: The benzothiazole derivative is then treated with a suitable thiolating agent to introduce the sulfanyl group.

    Triazine Core Formation: The triazine core is synthesized by reacting cyanuric chloride with aniline derivatives under controlled conditions.

    Coupling Reaction: Finally, the benzothiazole-sulfanyl derivative is coupled with the triazine core in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a ligand in coordination chemistry, where it can form complexes with various metal ions. These complexes are of interest for their catalytic properties and potential use in organic synthesis.

Biology

In biological research, derivatives of this compound are explored for their antimicrobial and anticancer activities. The unique structure allows for interactions with biological macromolecules, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific enzymes and receptors makes it a promising candidate for the treatment of diseases such as cancer and bacterial infections.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The benzothiazole and triazine moieties are crucial for these interactions, as they can form hydrogen bonds and hydrophobic interactions with the target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-iodophenyl)acetamide
  • 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(9-ethylcarbazol-3-yl)acetamide

Uniqueness

Compared to similar compounds, 6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine is unique due to its triazine core, which imparts distinct chemical properties and reactivity. The presence of the diphenylamine groups also enhances its potential for forming stable complexes with metal ions, making it more versatile in applications ranging from catalysis to materials science.

This detailed overview provides a comprehensive understanding of 6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine, covering its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C24H20N6OS2

Molecular Weight

472.6 g/mol

IUPAC Name

6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C24H20N6OS2/c1-2-31-18-13-14-19-20(15-18)32-24(27-19)33-23-29-21(25-16-9-5-3-6-10-16)28-22(30-23)26-17-11-7-4-8-12-17/h3-15H,2H2,1H3,(H2,25,26,28,29,30)

InChI Key

YRFGDQCHNYFGNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SC3=NC(=NC(=N3)NC4=CC=CC=C4)NC5=CC=CC=C5

Origin of Product

United States

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